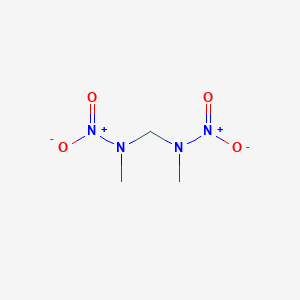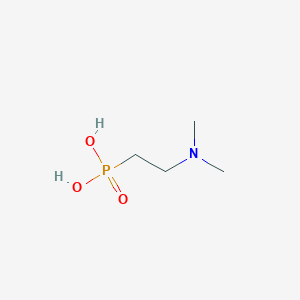
1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo-
描述
1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known by several names, including HCQ, hydroxychloroquine, and Plaquenil. It is a derivative of chloroquine, an antimalarial drug that has been used for decades. HCQ has been shown to have a variety of biological effects, including anti-inflammatory, immunomodulatory, and antiviral properties. In
科学研究应用
HCQ has been studied for its potential use in a variety of scientific research applications, including the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. It has also been studied for its potential use in the treatment of viral infections, such as HIV and COVID-19. In addition, HCQ has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory diseases, such as asthma and inflammatory bowel disease.
作用机制
The exact mechanism of action of HCQ is not fully understood, but it is believed to involve several different pathways. HCQ is known to inhibit the activity of lysosomes, which are organelles that are responsible for breaking down and recycling cellular waste. This inhibition can lead to the accumulation of waste products, which can trigger an immune response and lead to inflammation. HCQ is also believed to inhibit the activity of toll-like receptors, which are proteins that are involved in the immune response. By inhibiting these receptors, HCQ can reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects
HCQ has a variety of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and antiviral properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the replication of several different viruses, including HIV, Zika virus, and COVID-19. In addition, HCQ has been shown to modulate the activity of immune cells, such as T cells and B cells, and to reduce the production of autoantibodies.
实验室实验的优点和局限性
HCQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-established safety profile. It is also relatively inexpensive, making it accessible to researchers with limited funding. However, there are also some limitations to the use of HCQ in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results. In addition, the optimal dose and duration of treatment with HCQ may vary depending on the specific experimental conditions.
未来方向
There are several potential future directions for research on HCQ. One area of interest is the development of new derivatives of HCQ that may have improved efficacy or reduced toxicity. Another area of interest is the exploration of HCQ as a potential treatment for other diseases, such as cancer or neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of HCQ and to identify the optimal conditions for its use in different experimental settings.
合成方法
HCQ can be synthesized by several methods, including the reaction of 4,7-dichloroquinoline with 2-aminoethanol, followed by the reaction of the resulting intermediate with 2-(1H-inden-5-yloxy)acetic acid. Another method involves the reaction of 4,7-dichloroquinoline with 2-(1H-inden-5-yloxy)acetic acid, followed by the reaction of the resulting intermediate with dimethylamine. Both methods result in the formation of HCQ, which can be purified and isolated for further use.
属性
IUPAC Name |
3-hydroxy-2-(3-hydroxyquinolin-2-yl)-N,N-dimethyl-1-oxoindene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-23(2)21(27)12-7-8-13-14(9-12)20(26)17(19(13)25)18-16(24)10-11-5-3-4-6-15(11)22-18/h3-10,24,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCORGNXXPLXQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)C(=O)C(=C2O)C3=NC4=CC=CC=C4C=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068454, DTXSID20888428 | |
| Record name | 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene-6-carboxamide, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-N,N-dimethyl-1-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43099-94-1, 74082-22-7, 12223-88-0 | |
| Record name | 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043099941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene-6-carboxamide, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-N,N-dimethyl-1-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene-6-carboxamide, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-N,N-dimethyl-1-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-hydroxy-2(1H)-quinolylidene)-N,N-dimethyl-1,3-dioxoindan-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















